N-(2,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-7-8-17(2)21(14-16)23-22(25)15-18-6-4-5-13-24(18)29(26,27)20-11-9-19(28-3)10-12-20/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUFFVLGLZRKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 416.54 g/mol. The compound features a piperidine ring with a sulfonamide group and various aromatic substituents, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O4S |
| Molecular Weight | 416.54 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
Research indicates that compounds similar to this compound may act through multiple pathways:
- NF-κB Activation : Some studies have shown that related compounds can activate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation. This activation can enhance the release of immunostimulatory cytokines in various cell types, including human monocytic cells and murine dendritic cells .
- Cytotoxicity Against Cancer Cells : The compound's structural features suggest potential cytotoxic effects against cancer cell lines. Initial screenings indicated that modifications in the sulfonamide group could lead to enhanced anticancer properties .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar sulfonamide compounds reveal that specific substitutions on the aromatic rings significantly influence biological activity:
- Aromatic Substituents : The presence of methoxy groups on the phenyl ring has been linked to increased potency against certain targets. For instance, compounds with para-methoxy substitutions demonstrated improved efficacy in activating immune responses compared to their non-substituted counterparts .
- Piperidine Ring Modifications : Variations in the piperidine moiety can also affect binding affinity and selectivity toward biological targets. Compounds with different piperidine derivatives have shown varying degrees of biological activity, indicating that this structural element is critical for optimizing therapeutic effects .
Case Studies
- Immunomodulatory Effects : In one study, a series of compounds including those structurally related to this compound were tested for their ability to enhance NF-κB activation in response to lipopolysaccharide (LPS). Results indicated that specific analogs significantly boosted cytokine production in THP-1 cells, suggesting potential use as immunomodulators .
- Anticancer Activity : Another investigation focused on the cytotoxic effects of related sulfonamide compounds on various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range against HT29 colon cancer cells, highlighting their potential as chemotherapeutic agents .
Scientific Research Applications
Research indicates that N-(2,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide may exhibit several biological activities:
1. NF-κB Activation:
Studies have shown that compounds with similar structures can activate the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation. This activation enhances the release of immunostimulatory cytokines in various cell types, including human monocytic cells and murine dendritic cells.
2. Cytotoxicity Against Cancer Cells:
Initial screenings suggest that this compound may possess cytotoxic effects against various cancer cell lines. Modifications in the sulfonamide group have been linked to enhanced anticancer properties, with some derivatives showing IC50 values in the low micromolar range against specific cancer types.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related sulfonamide compounds reveal that specific substitutions on the aromatic rings significantly influence biological activity:
Aromatic Substituents:
The presence of methoxy groups on the phenyl ring has been associated with increased potency against certain targets. For instance, para-methoxy substitutions have demonstrated improved efficacy in activating immune responses compared to non-substituted counterparts.
Piperidine Ring Modifications:
Variations in the piperidine moiety can affect binding affinity and selectivity toward biological targets. Different piperidine derivatives have shown varying degrees of biological activity, highlighting the importance of this structural element for optimizing therapeutic effects .
Case Studies
1. Immunomodulatory Effects:
In a study evaluating the immunomodulatory effects of structurally related compounds, it was found that specific analogs significantly boosted cytokine production in THP-1 cells when exposed to lipopolysaccharide (LPS). This suggests potential applications as immunomodulators.
2. Anticancer Activity:
Another investigation focused on the cytotoxic effects of sulfonamide derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against HT29 colon cancer cells, suggesting their potential as chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-(2,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution using 4-methoxyphenylsulfonyl chloride and piperidine derivatives under inert atmosphere (N₂) .
- Step 2 : Acetamide coupling via acylation reactions, employing coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
- Critical Parameters : Temperature control (60–80°C for sulfonylation; 25–40°C for acylation), solvent polarity, and purification via column chromatography or recrystallization .
Q. How is structural integrity confirmed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of the sulfonyl-piperidine-acetamide backbone .
Q. What are the compound’s key physicochemical properties relevant to biological assays?
- Lipophilicity (LogP) : Estimated via reverse-phase HPLC or computational tools (e.g., ChemAxon), critical for membrane permeability .
- Solubility : Tested in DMSO/PBS buffers for in vitro studies; structural modifications (e.g., methoxy groups) enhance aqueous solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Strategy :
- Core Modifications : Vary substituents on the phenyl (e.g., 2,5-dimethyl vs. 4-methoxy) and piperidine rings to assess impact on target binding .
- Functional Group Replacement : Replace sulfonyl with carbonyl or phosphoryl groups to modulate electronic effects .
- Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) and cellular viability models (IC₅₀ determination) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : AutoDock or Schrödinger Suite to model binding to proteins (e.g., GPCRs or ion channels) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories using AMBER or GROMACS .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonyl oxygen) .
Q. How to resolve contradictions in spectroscopic data between batches?
- Troubleshooting :
- Impurity Profiling : LC-MS/MS to detect byproducts from incomplete sulfonylation or acylation .
- Reaction Monitoring : In situ FTIR or TLC to track intermediate formation and adjust stoichiometry .
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal purity for unambiguous XRD analysis .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Experimental Design :
- Selectivity Screening : Cross-test against related enzymes/receptors (e.g., COX-1 vs. COX-2 for anti-inflammatory targets) .
- Metabolic Stability Assays : Liver microsome models (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Proteomics : SILAC-based profiling to map unintended protein interactions .
Methodological Resources
- Synthetic Protocols : Refer to , and 9 for stepwise procedures.
- Characterization Data : NMR and MS spectra in , and 13.
- Computational Tools : provides workflows for docking and dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
